N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-2-16-6-8-20(9-7-16)29-15-21(26-27-29)23(31)28-12-10-19(11-13-28)25-22(30)17-4-3-5-18(24)14-17/h3-9,14-15,19H,2,10-13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXZXZRXVUSPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide is a complex organic compound that integrates a triazole ring and a piperidine moiety. Its unique molecular architecture suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure incorporates:
- A triazole ring known for its diverse biological activities.
- A piperidine group which often enhances bioactivity.
- A 3-fluorobenzamide moiety that may contribute to its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and its mechanisms of action.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds featuring triazole and benzamide functionalities. For instance:
- In vitro studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for some derivatives ranged from 0.04 to 1.5 μM, indicating potent activity against these cancer types .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.046 |
| Compound B | HepG2 | 0.065 |
| This compound | TBD | TBD |
The proposed mechanisms of action for compounds similar to this compound include:
- Inhibition of key enzymes : Compounds have been shown to inhibit enzymes such as LSD1 (lysine-specific demethylase 1), which plays a role in cancer cell proliferation and survival .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the triazole and benzamide components significantly affect biological activity:
- Substitutions on the triazole ring can enhance potency against specific targets.
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives, where one compound demonstrated an increased apoptotic effect on MCF-7 cells. The treatment resulted in a substantial increase in early and late apoptotic cells compared to control groups .
Results Summary
The following table summarizes findings from various studies regarding the biological activity of related compounds:
Comparison with Similar Compounds
Fluorinated Benzamide Derivatives
The 3-fluorobenzamide group in the target compound is structurally analogous to fluorinated benzamides in other molecules:
- N-((3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide () :
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Fluorine is present at the ortho position on the benzamide, which could reduce steric hindrance compared to the meta position in the target compound .
Heterocyclic Core Structures
- Triazole vs. Pyrazole/Pyrimidine: The target’s 1,2,3-triazole core contrasts with pyrazolo[3,4-d]pyrimidine () or pyrazole () cores in analogs. Pyrazole-containing compounds (e.g., ) may exhibit stronger π-π stacking interactions due to aromaticity, whereas triazoles offer distinct hydrogen-bonding geometries .
Piperidine vs. Piperazine Moieties
- Piperidine in Target vs. Piperazine in :
- Piperidine (one nitrogen) in the target compound may confer different basicity and solubility compared to piperazine (two nitrogens) in compounds like N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine (). Piperazine derivatives often exhibit higher water solubility .
Substituent Effects on Physicochemical Properties
Data Tables
Table 1: Structural Comparison of Key Compounds
Q & A
Basic: What synthetic pathways are commonly used to prepare N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide?
The synthesis typically involves multi-step reactions, including:
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, as seen in analogous triazole-carboxamide syntheses .
- Piperidine Functionalization : Coupling of the triazole-carbonyl group to piperidin-4-yl intermediates via amide bond formation using reagents like HATU or EDC/HOBt .
- Benzamide Condensation : Final step involves reacting 3-fluorobenzoic acid derivatives (e.g., activated esters or acid chlorides) with the piperidine intermediate under basic conditions (e.g., DIPEA in DMF) .
- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Basic: What safety precautions are critical when handling this compound?
Based on structural analogs:
- Hazard Classification : Classified under GHS as acute toxicity (oral), skin corrosion/irritation, and respiratory irritation .
- Protective Measures :
Advanced: How can reaction yields be optimized during the triazole-carbonyl-piperidine coupling step?
- Catalyst Screening : Test Cu(I) catalysts (e.g., CuBr·SMe₂) for regioselective triazole formation, as non-catalyzed routes may produce isomers .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, improving coupling efficiency .
- Temperature Control : Maintain 0–5°C during acyl chloride formation (if using 3-fluorobenzoyl chloride) to minimize side reactions .
- Real-Time Monitoring : Use TLC (silica, UV visualization) or LC-MS to track reaction progress and adjust stoichiometry .
Advanced: What analytical techniques are most effective for characterizing this compound?
- Structural Confirmation :
- Purity Assessment :
Advanced: How can researchers evaluate the compound’s stability under physiological conditions?
- pH Stability Studies : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures and hygroscopicity .
- Light Sensitivity : Expose to UV (254 nm) and visible light; assess photodegradation products using LC-MS .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
- Intermediate Purification : Replace column chromatography with recrystallization or fractional distillation for cost-effective scaling .
- Exothermic Reactions : Use jacketed reactors with temperature control for steps like acyl chloride formation .
- Solvent Recovery : Implement distillation systems to recycle DMF or ACN, reducing waste .
Advanced: How can computational modeling guide the design of analogs with improved bioactivity?
- Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., kinases or GPCRs) based on the triazole-piperidine scaffold .
- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity using Hammett σ constants or logP calculations .
- MD Simulations : Assess conformational stability of the benzamide moiety in aqueous vs. lipid environments .
Advanced: What strategies mitigate contradictions in biological assay results for this compound?
- Assay Validation :
- Orthogonal Assays : Cross-validate results using SPR (binding affinity) and cell-based viability assays (e.g., MTT) .
Basic: What solvents and storage conditions are recommended for long-term stability?
- Storage : –20°C in amber vials under argon to prevent oxidation and moisture uptake .
- Solubility : DMSO (≥10 mg/mL) for stock solutions; avoid repeated freeze-thaw cycles .
Advanced: How can metabolic pathways be predicted for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
